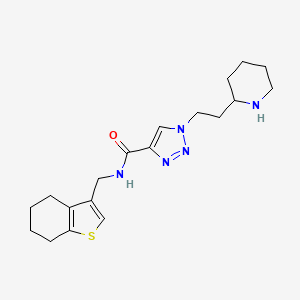

![molecular formula C18H23N3O2 B5564020 3-{2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol](/img/structure/B5564020.png)

3-{2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest seems to be related to a class of organic molecules that feature imidazole and phenol groups, which are common in various biochemical and industrial applications. However, specific studies on this exact compound are not directly available. We can derive insights from related compounds, primarily involving imidazolyl-phenol derivatives, to understand the typical synthesis, structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds generally involves multi-step organic reactions, starting from simple precursors to form more complex structures incorporating imidazolyl and phenol groups. For instance, derivatives similar to the target compound could be synthesized by cyclo condensation reactions, employing catalysts and under specific conditions to ensure the formation of desired structures (Rajkumar et al., 2014).

Molecular Structure Analysis

The molecular structure of related imidazolyl-phenol derivatives often shows significant interactions between the imidazole and phenol rings, such as hydrogen bonding or π-π stacking. These interactions can influence the molecular conformation and overall stability of the compounds. Single-crystal X-ray diffraction techniques are typically used to elucidate these structures (Eseola et al., 2009).

Aplicaciones Científicas De Investigación

Imidazolium Ionic Liquids and Their Applications

Imidazolium-based ionic liquids, particularly those containing phenol groups, have been synthesized and evaluated for their physical properties, stability, and potential applications. These compounds exhibit excellent antioxidant properties and have been assessed for tribological applications, significantly reducing friction and wear in sliding pairs compared to base oils without additives. Specifically, the inclusion of sterically hindered phenol groups in imidazolium cations has been shown to enhance the antioxidant capabilities of these compounds, making them suitable for use as additives in lubricants and other industrial applications (Cai et al., 2010).

Catalysis and Reaction Media

Imidazolium ionic liquids have also been investigated as catalysts in chemical reactions, demonstrating the ability to facilitate reactions efficiently. For example, acid-base bifunctional ionic liquids have been used as catalysts for the reaction of aniline with dimethyl carbonate, showing significant improvement in yield compared to traditional catalysts. This highlights the versatility of imidazolium-based compounds in promoting chemical reactions, potentially offering environmentally friendly alternatives to conventional solvents and catalysts (Zhang et al., 2010).

Metal Complexation and Material Science

Research has also delved into the synthesis of metal complexes involving imidazolium derivatives, exploring their structural and electronic properties. These complexes have been studied for their potential applications in material science, including their use in luminescent materials and as precursors for the synthesis of other metal-organic frameworks. The flexibility and functional versatility of these imidazolium-based ligands allow for the creation of compounds with tailored properties for specific applications, such as photoluminescence or catalysis (Eseola et al., 2009).

Environmental Applications

Additionally, imidazolium ionic liquids have been explored for environmental applications, such as the partitioning and removal of heavy metals from aqueous solutions. The introduction of functional groups, such as ethylene-glycol, into imidazolium cations can significantly enhance the selectivity and efficiency of heavy metal ion extraction from water, offering promising approaches for water purification and the treatment of industrial effluents (Holbrey et al., 2003).

Mecanismo De Acción

Safety and Hazards

While specific safety and hazard information for “3-{2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol” is not available, it’s important to handle all chemical compounds with care and take necessary precautions. For example, a related compound, ethyl 3-(1H-imidazol-1-yl)propanoate, has hazard statements H302,H315,H318,H335 according to its safety data sheet .

Propiedades

IUPAC Name |

1-[3-(1-ethylimidazol-2-yl)piperidin-1-yl]-2-(3-hydroxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-2-20-10-8-19-18(20)15-6-4-9-21(13-15)17(23)12-14-5-3-7-16(22)11-14/h3,5,7-8,10-11,15,22H,2,4,6,9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTPYYJZSQJAAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2CCCN(C2)C(=O)CC3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B5563937.png)

![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-ylthiophene-2-carboxamide](/img/structure/B5563945.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide](/img/structure/B5563949.png)

![7-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]-2H-chromen-2-one](/img/structure/B5563950.png)

![(1S*,5R*)-3-[(3-chlorobenzyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563952.png)

![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563972.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbenzamide](/img/structure/B5563980.png)

![5-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-2-methoxyphenyl acetate](/img/structure/B5564001.png)

![4-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1-phenyl-2-piperazinone](/img/structure/B5564010.png)

![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5564013.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5564029.png)